N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide
Description
Properties
CAS No. |
918493-37-5 |
|---|---|
Molecular Formula |
C20H14ClN3O3S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-8-9-17-16(11-14)18(28(26,27)15-6-2-1-3-7-15)19(23-17)24-20(25)13-5-4-10-22-12-13/h1-12,23H,(H,24,25) |
InChI Key |
VVBYSZZLBOUKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Chlorination: The chlorination of the indole core can be achieved using oxalyl chloride and dimethylformamide (DMF) as a catalyst.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the chlorinated indole derivative with pyridine-3-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds containing sulfonamide moieties. Research indicates that derivatives similar to N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide exhibit potent antibacterial activities against various pathogens. For instance, compounds with a sulfonamide group have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL for certain analogs .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have demonstrated that chlorinated derivatives exhibit considerable cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The antitumor activity is often linked to the presence of specific functional groups that enhance interaction with biological targets involved in tumor progression .
Structure-Activity Relationship
The SAR studies reveal that modifications to the benzene ring and the positioning of electron-withdrawing groups significantly influence the biological activity of the compound. For example, substituting a chlorine atom at specific positions has been shown to enhance antibacterial properties, while other modifications can affect lipophilicity and solubility, thereby impacting bioavailability .
Antibacterial Evaluation
A study conducted by Kamble et al. evaluated a series of sulfonamide-derived compounds, including those structurally related to this compound. The results indicated that certain derivatives displayed superior antibacterial activity compared to standard antibiotics, highlighting their potential as new therapeutic agents against resistant bacterial strains .
Antitumor Research
In another investigation, researchers synthesized several chlorinated indole derivatives and assessed their antitumor efficacy against HepG2 and MCF-7 cell lines. The study found that specific structural modifications led to enhanced cytotoxic effects, suggesting pathways for further development of potent anticancer agents based on this scaffold .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various enzymes and proteins, leading to the inhibition of their activity. This inhibition can result in the modulation of various biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares functional motifs with two analogs (Table 1):
Table 1: Structural Comparison
Key Observations:
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- The analog in has a melting point of 205–208°C, indicative of high crystallinity, likely due to strong intermolecular hydrogen bonding from sulfonamide and carbamoyl groups . The target compound’s benzenesulfonyl group may similarly enhance thermal stability.
Spectroscopic Data
- IR Spectroscopy : The sulfonamide group in shows SO₂ stretches at 1352 cm⁻¹ and 1155 cm⁻¹, which are characteristic and likely shared with the target compound .
- NMR Shifts : The pyridine protons in resonate at δ 8.58–8.89 ppm, comparable to the pyridine-3-carboxamide in the target compound. The indole’s NH proton (absent in ) would likely appear downfield (~δ 10–12 ppm).
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide is a synthetic organic compound featuring a complex structure that includes an indole core, a benzenesulfonyl group, and a chloro substituent. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C20H14ClN3O3S
- Molecular Weight : 417.9 g/mol
- CAS Number : 918493-68-2
The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The benzenesulfonyl group enhances binding affinity to specific molecular targets, while the chloro group may influence the compound's pharmacokinetics and bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of indole compounds can inhibit cancer cell proliferation and induce apoptosis. The compound's mechanism involves targeting lysosomal pathways, which are crucial in cancer cell survival and metastasis.
Case Study:
A study demonstrated that related indole derivatives exhibited significant inhibitory effects on hepatocellular carcinoma cells by inducing autophagy and apoptosis through lysosome-mediated pathways. This suggests that this compound may share similar mechanisms, warranting further investigation into its anticancer efficacy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μg/mL |
| Escherichia coli | > 1562.5 μg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 μg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The introduction of various functional groups has been shown to enhance its biological activity.
Table 2: Summary of Synthetic Pathways
| Step | Description |
|---|---|
| Indole Core Formation | Fischer indole synthesis from phenylhydrazine and aldehyde/ketone |
| Sulfonylation | Reaction with benzenesulfonyl chloride in the presence of a base |
| Chlorination | Chlorination at the 5-position using thionyl chloride or phosphorus pentachloride |
Future Directions
The promising biological activities exhibited by this compound warrant further exploration. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics.
- Mechanistic Studies : To elucidate the specific molecular targets involved in its anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
